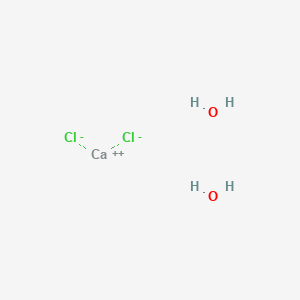

Calcium chloride, dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium chloride, dihydrate is an inorganic compound with the chemical formula CaCl₂. It is a white, crystalline solid at room temperature and is highly soluble in water. This compound is widely used in various industries due to its hygroscopic nature, meaning it can absorb moisture from the air. This compound is commonly used for de-icing roads, controlling dust, and as a drying agent in laboratories .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium chloride, dihydrate can be synthesized through several methods:

Reaction with Hydrochloric Acid: One common method involves reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl), producing calcium chloride, water, and carbon dioxide: [ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Directly from Limestone: Another method involves extracting calcium chloride directly from limestone.

Industrial Production Methods:

Solvay Process: A significant amount of calcium chloride is produced as a by-product of the Solvay process, which is primarily used for manufacturing sodium carbonate (soda ash).

Types of Reactions:

Substitution Reactions: this compound can undergo substitution reactions, such as reacting with sodium carbonate (Na₂CO₃) to form calcium carbonate (CaCO₃) and sodium chloride (NaCl): [ \text{CaCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{CaCO}_3 + 2\text{NaCl} ]

Hydration and Dehydration: this compound is highly hygroscopic and can absorb water to form various hydrates, such as CaCl₂·2H₂O (dihydrate) and CaCl₂·6H₂O (hexahydrate).

Common Reagents and Conditions:

Hydrochloric Acid: Used in the synthesis of calcium chloride from calcium carbonate.

Sodium Carbonate: Used in substitution reactions to produce calcium carbonate.

Major Products Formed:

Calcium Carbonate (CaCO₃): Formed in substitution reactions with sodium carbonate.

Hydrates of Calcium Chloride: Formed when calcium chloride absorbs water.

Applications De Recherche Scientifique

Mécanisme D'action

Calcium chloride, dihydrate exerts its effects through several mechanisms:

Ion Dissociation: In aqueous solutions, calcium chloride dissociates into calcium (Ca²⁺) and chloride (Cl⁻) ions.

Enzyme Cofactor: Calcium ions act as cofactors in many enzymatic reactions, facilitating the proper functioning of enzymes.

Comparaison Avec Des Composés Similaires

Calcium chloride, dihydrate can be compared with other chloride salts, such as:

Magnesium Chloride (MgCl₂): Similar to calcium chloride, magnesium chloride is used for de-icing and dust control.

Potassium Chloride (KCl): Used as a fertilizer and in medical treatments for potassium deficiency.

Uniqueness of Calcium Chloride:

Hygroscopic Nature: this compound’s ability to absorb moisture makes it highly effective as a drying agent and for de-icing applications.

Versatility: Its wide range of applications in various fields, from chemistry and biology to medicine and industry, highlights its versatility and importance

Activité Biologique

Calcium chloride dihydrate (CaCl₂·2H₂O) is a widely used compound in various biological and biochemical applications. Its biological activity is significant in areas such as cell signaling, cytotoxicity, and tissue engineering. This article explores the biological properties of calcium chloride dihydrate, supported by research findings and case studies.

- Molecular Weight : 147.01 g/mol

- CAS Number : 10035-04-8

- Chemical Formula : CaCl₂·2H₂O

- Form : White solid, hygroscopic

Calcium ions play a crucial role in various cellular processes, including:

- Signal Transduction : Calcium ions act as secondary messengers in signal transduction pathways, influencing processes such as muscle contraction and neurotransmitter release.

- Cell Adhesion and Migration : Calcium chloride dihydrate has been shown to affect cell attachment properties, which is vital for tissue engineering applications.

Cytotoxicity Studies

Research indicates that calcium chloride dihydrate exhibits varying levels of cytotoxicity depending on concentration and exposure time. A study evaluated its effects on dental pulp stem cells (DPSCs):

- Findings : The addition of calcium chloride to white mineral trioxide aggregate (WMTA) resulted in enhanced expression of osteogenic and dentinogenic markers, such as DSPP and RUNX2, indicating a positive influence on cell differentiation .

| Concentration (mg/ml) | SPP1 Expression | RUNX2 Expression | DSPP Expression |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 0.002 | Upregulated | Upregulated | Upregulated |

| 0.2 | Upregulated | Upregulated | Upregulated |

Toxicological Assessments

Toxicity assessments have shown that calcium chloride dihydrate has low acute toxicity when administered dermally or through oral routes:

- Oral Toxicity : LD50 values range from 500 to 1000 mg/kg in animal studies, indicating moderate toxicity .

- Dermal Toxicity : Studies indicate no significant adverse effects at doses up to 5000 mg/kg .

Case Studies

- Cellular Response to Calcium Chloride Dihydrate :

- Impact on Cell Differentiation :

Applications in Research

Calcium chloride dihydrate is utilized in various laboratory settings due to its ability to modulate biological responses:

Propriétés

Key on ui mechanism of action |

Calcium chloride in water dissociates to provide calcium (Ca2+) and chloride (Cl-) ions. They are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output. For hyperkalemia, the influx of calcium helps restore the normal gradient between threshold potential and resting membrane potential. |

|---|---|

Numéro CAS |

10035-04-8 |

Formule moléculaire |

CaCl2H2O |

Poids moléculaire |

129.00 g/mol |

Nom IUPAC |

calcium;dichloride;hydrate |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

Clé InChI |

YMIFCOGYMQTQBP-UHFFFAOYSA-L |

Impuretés |

The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |

SMILES |

O.O.[Cl-].[Cl-].[Ca+2] |

SMILES canonique |

O.[Cl-].[Cl-].[Ca+2] |

Point d'ébullition |

1935 °C 1670 °C |

Color/Form |

White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |

Densité |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |

melting_point |

775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |

Key on ui other cas no. |

10035-04-8 |

Description physique |

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |

Numéros CAS associés |

10043-52-4 (Parent) 10035-04-8 (dihydrate) |

Solubilité |

Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.